N,N-Diethyl-D-gluconamide
CAS No.: 93804-59-2
Cat. No.: VC16970200
Molecular Formula: C10H21NO6
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93804-59-2 |
|---|---|
| Molecular Formula | C10H21NO6 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-N,N-diethyl-2,3,4,5,6-pentahydroxyhexanamide |
| Standard InChI | InChI=1S/C10H21NO6/c1-3-11(4-2)10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 |
| Standard InChI Key | CRNAKAZKZNTHPQ-LURQLKTLSA-N |
| Isomeric SMILES | CCN(CC)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
| Canonical SMILES | CCN(CC)C(=O)C(C(C(C(CO)O)O)O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
N,N-Diethyl-D-gluconamide (hypothetical molecular formula: ) is derived from D-gluconic acid via substitution of the hydroxyl group at the anomeric carbon with a diethylamide moiety. The stereochemistry of the glucose backbone is retained, with configurations at positions 2, 3, 4, and 5 remaining , , , and , respectively, as observed in related gluconamides . The presence of multiple hydroxyl groups and the amide functional group confers amphiphilic properties, enabling interactions with both polar and nonpolar environments.
Table 1: Comparative Structural Properties of Gluconamide Derivatives
Spectroscopic and Computational Data
The structural elucidation of gluconamide derivatives typically relies on nuclear magnetic resonance (NMR) and mass spectrometry. For example, the -NMR spectrum of N,N-dimethyl-D-gluconamide reveals distinct signals for the methyl groups on the amide nitrogen (δ ~2.8–3.0 ppm) and hydroxyl protons (δ ~4.0–5.5 ppm) . Similar patterns are anticipated for the diethyl variant, with ethyl group protons appearing as quartets and triplets in the δ ~1.0–1.5 and ~3.3–3.5 ppm ranges, respectively. Computational models, such as density functional theory (DFT), predict that the diethyl substituents introduce steric effects that marginally reduce aqueous solubility compared to the dimethyl analog .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N,N-diethyl-D-gluconamide can be inferred from methods used for analogous compounds. A two-step approach is commonly employed:
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Amidation of D-gluconolactone: Reacting D-gluconolactone with diethylamine in methanol under reflux yields the corresponding amide. This reaction proceeds via nucleophilic attack of the amine on the lactone’s carbonyl carbon, followed by ring opening and stabilization of the amide bond .
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Purification: The crude product is purified via recrystallization from ethanol or methanol, removing unreacted starting materials and byproducts .
Key Reaction:
Industrial-Scale Considerations
Large-scale production may utilize continuous flow reactors to enhance yield and reduce reaction times. Process optimization focuses on minimizing solvent waste and energy consumption, aligning with green chemistry principles. Advanced purification techniques, such as membrane filtration or chromatography, ensure high purity (>98%) for pharmaceutical or industrial applications .
Functional Applications and Mechanisms
Surfactant and Corrosion Inhibition
Gluconamide derivatives exhibit surfactant properties due to their amphiphilic nature. For instance, didodecyl-digluconamide ethylenediamine gemini surfactants demonstrate significant corrosion inhibition for mild steel in saline environments, with efficiency exceeding 90% at 500 ppm concentration . While direct data on N,N-diethyl-D-gluconamide are lacking, its structural similarity suggests potential as a mild surfactant or corrosion inhibitor in low-salinity systems.
Enzyme Modulation
D-gluconamide derivatives act as substrates or modulators for glycosyltransferases. For example, N-acetyl-D-glucosamine derivatives participate in chitin biosynthesis and glycosylation pathways . The diethyl variant may influence enzyme kinetics by mimicking natural carbohydrate substrates, though specific studies are needed.
Protein Engineering
N-terminal gluconoylation, observed in recombinant proteins expressed in E. coli, enhances stability against proteolytic degradation . This modification involves covalent attachment of gluconamide moieties, suggesting a role for N,N-diethyl-D-gluconamide in biotechnological protein design.
Comparative Analysis with Analogous Compounds
Alkyl Chain Length and Hydrophobicity
Increasing alkyl chain length (e.g., from dimethyl to decyl) enhances hydrophobicity, as evidenced by rising XLogP3 values (Table 1). N,N-Diethyl-D-gluconamide, with intermediate chain length, likely balances solubility and interfacial activity, making it suitable for emulsification or drug delivery systems.
Biological Compatibility
The D-configuration ensures compatibility with mammalian metabolic pathways, contrasting with L-forms, which are rarely utilized in nature . This stereochemical preference is critical for pharmaceutical applications requiring minimal immunogenicity.
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